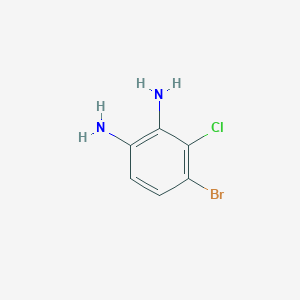

4-Bromo-3-chlorobenzene-1,2-diamine

説明

特性

IUPAC Name |

4-bromo-3-chlorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDGRNKLELOPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Primary Synthetic Route: Reduction of 4-Bromo-3-chloro-2-nitroaniline

The most widely documented method involves the reduction of 4-bromo-3-chloro-2-nitroaniline (CAS: 1000573-99-8) using tin(II) chloride (SnCl₂) in ethanol under reflux. This approach is highlighted in multiple patents and commercial synthesis protocols.

Reaction Conditions and Mechanism

- Reducing Agent : Tin(II) chloride dihydrate (SnCl₂·2H₂O) acts as a stoichiometric reductant.

- Solvent : Ethanol (EtOH) is universally employed for its polarity and ability to dissolve both nitro precursors and tin salts.

- Temperature : Reflux conditions (70–80°C) are maintained for 4–12 hours to ensure complete reduction of the nitro group to an amine.

The reaction proceeds via a two-electron transfer mechanism, where SnCl₂ reduces the nitro group (-NO₂) to an amine (-NH₂), forming intermediate hydroxylamine species.

Work-Up and Purification

Post-reaction steps include:

- Quenching : Saturated sodium bicarbonate (NaHCO₃) adjusts the pH to ~5, precipitating tin oxides.

- Extraction : Ethyl acetate (EtOAc) or dichloromethane (DCM) isolates the product from aqueous residues.

- Purification : Column chromatography (silica gel, 0–50% EtOAC/hexane gradient) yields pure 4-bromo-3-chlorobenzene-1,2-diamine.

Table 1: Representative Synthetic Procedures and Yields

| Starting Material (g) | SnCl₂·2H₂O (g) | Solvent (mL) | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| 10.0 | 36.0 | EtOH (150) | 4 | 79 | 98 | |

| 4.78 | 14.42 | EtOH (112) | 12 | 70 | 74 | |

| 5.25 | 18.84 | EtOH (120) | 12 | 70 | 74 |

Alternative Reducing Agents and Methodologies

While SnCl₂ dominates industrial workflows, preliminary studies suggest alternatives:

Catalytic Hydrogenation

Critical Analysis of Reaction Parameters

Solvent Effects

Applications in Drug Discovery

This diamine serves as a key intermediate in Factor D inhibitors (immunomodulators) and heterocyclic scaffolds. Patent WO2017035408A1 details its use in synthesizing bicyclic compounds targeting inflammatory disorders.

化学反応の分析

Types of Reactions

4-Bromo-3-chlorobenzene-1,2-diamine undergoes various chemical reactions, including:

- **Oxidation and Reduction

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

生物活性

4-Bromo-3-chlorobenzene-1,2-diamine is an organic compound characterized by its unique molecular structure, which includes a benzene ring with bromine and chlorine substituents and two amino groups. This configuration contributes to its significant biological activity, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C6H6BrClN2

- Molecular Weight : 221.48 g/mol

- Structure : Contains bromine at the 4-position, chlorine at the 3-position, and amino groups at the 1 and 2 positions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its ability to interact with various biological targets makes it a candidate for drug development. The presence of amino groups enhances its capacity to form hydrogen bonds with biological macromolecules, potentially leading to inhibitory effects on certain enzymes or receptors involved in microbial growth.

Anticancer Potential

Studies have suggested that derivatives of this compound may possess anticancer properties. The structural features allow it to interact with cellular pathways that regulate cancer cell proliferation and survival. For instance, the compound's interactions with specific enzymes can modulate pathways involved in tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit cytochrome P450 enzymes (e.g., CYP2C19 and CYP2C9), which play a crucial role in drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions.

- Hydrogen Bonding : The amino groups facilitate hydrogen bonding with active sites of enzymes, which may result in competitive inhibition.

- Halogen Bonding : The halogen atoms (bromine and chlorine) can participate in halogen bonding, enhancing the stability of interactions with target molecules.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Study : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing its potential as an antimicrobial agent.

- Enzyme Interaction Research : Research focusing on enzyme inhibition highlighted that this compound significantly affected enzyme activity in vitro, suggesting its utility in understanding metabolic pathways and drug interactions.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-3-chlorobenzene-1,2-diamine | C6H6BrClN2 | Similar structure but different halogen positioning |

| 4-Bromo-1,2-diaminobenzene | C6H7BrN2 | Lacks chlorine; different reactivity profile |

| 4-Chloro-3-bromobenzene-1,2-diamine | C6H6BrClN2 | Different halogen; potential variation in activity |

| 4-Bromoaniline | C6H7BrN | Simpler structure; lacks second amine group |

The unique positioning of bromine and chlorine atoms in this compound significantly contributes to its chemical reactivity and biological properties compared to similar compounds.

類似化合物との比較

Chemical Identity :

- IUPAC Name : 4-Bromo-3-chlorobenzene-1,2-diamine

- CAS Number : 1008361-80-5

- Molecular Formula : C₆H₆BrClN₂

- Molecular Weight : 221.48 g/mol

- SMILES : Nc1ccc(c(c1N)Cl)Br

- XLogP3 : 1.9 (indicating moderate lipophilicity)

Structural Features: This compound is a diaminobenzene derivative with bromine and chlorine substituents at the 4- and 3-positions, respectively. The presence of two amino groups (-NH₂) at the 1- and 2-positions provides reactive sites for condensation, coupling, and coordination chemistry.

Key structural analogs include halogenated benzene-1,2-diamines with variations in substituent type, position, and number. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings :

Reactivity and Synthetic Utility: The dual halogenation (Br, Cl) in this compound enhances its electrophilicity compared to mono-halogenated analogs like 4-bromo- or 4-chlorobenzene-1,2-diamine. This allows sequential substitution reactions (e.g., Suzuki coupling for Br, nucleophilic substitution for Cl) . Nitro-substituted derivatives (e.g., 4-nitrobenzene-1,2-diamine) exhibit higher reactivity in cyclization reactions but lower stability due to electron-withdrawing effects .

Biological Activity :

- Halogens at meta/para positions (as in the target compound) improve bioactivity in antimicrobial agents compared to methyl or nitro groups. For example, chloroquine analogs with dual halogens show enhanced binding to heme in malaria parasites .

- Methyl-substituted diamines (e.g., 4-methylbenzene-1,2-diamine) are less toxic but have reduced potency in drug candidates .

Physicochemical Properties: The XLogP3 value of 1.9 for this compound suggests better membrane permeability than hydrophilic analogs like 4-nitrobenzene-1,2-diamine (XLogP3 ~0.5 estimated) .

Safety Profiles: Brominated diamines (e.g., 4-bromo-1,2-diaminobenzene) require stringent handling due to acute toxicity (skin/eye irritation, respiratory risks) . Chlorinated derivatives may generate hazardous byproducts (e.g., chlorinated dioxins) under high-temperature reactions .

Q & A

Q. What are the recommended synthetic routes for 4-bromo-3-chlorobenzene-1,2-diamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound (CAS: 1008361-80-5) typically involves halogenation and reduction steps. For example:

- Step 1: Nitration and halogenation of a benzene precursor (e.g., bromination/chlorination of nitrobenzene derivatives).

- Step 2: Reduction of nitro groups to amines using catalysts like Pd/C or Raney Ni under hydrogenation conditions.

Critical parameters include temperature (e.g., 50–80°C for halogenation), solvent polarity (e.g., DMF for bromine activation), and stoichiometric ratios of reagents. Purity (>95%) can be monitored via HPLC or GC, as referenced in analytical protocols for structurally similar diamines .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

Methodological Answer:

- Stability Tests: Store at 2–8°C in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) reveal <5% degradation when sealed under inert gas (N₂/Ar) .

- Degradation Pathways: Oxidation of amine groups to nitro derivatives or dehalogenation (loss of Br/Cl) under acidic conditions. Monitor via TLC or LC-MS for byproducts like 3-chlorobenzene-1,2-diamine .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction outcomes during the synthesis of this compound?

Methodological Answer: Contradictions (e.g., variable yields or unexpected byproducts) often arise from competing reaction pathways. Strategies include:

- Isotopic Labeling: Use ¹⁵N-labeled nitro precursors to trace amine formation pathways.

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify transition states and energy barriers for halogenation steps .

- Kinetic Analysis: Pseudo-first-order rate constants (k) for nitro reduction under varying H₂ pressures reveal diffusion limitations in heterogeneous catalysis .

Q. What factorial design approaches optimize the synthesis of this compound for scalability?

Methodological Answer: A 2³ factorial design evaluates three factors: temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). Responses include yield (%) and purity (%).

Q. How do steric and electronic effects of bromine/chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects: The bulky bromine group at position 4 hinders nucleophilic attack at the ortho position, favoring para-substitution in Suzuki-Miyaura couplings.

- Electronic Effects: Electron-withdrawing Cl at position 3 activates the diamine for electrophilic substitution (e.g., diazotization).

- DFT Analysis: HOMO-LUMO gaps (ΔE ≈ 4.2 eV) correlate with reactivity trends in palladium-catalyzed reactions .

Q. What computational tools predict the environmental or toxicological profile of this compound, and how are these models validated?

Methodological Answer:

- QSAR Models: Use EPI Suite or TEST software to predict logP (1.8), biodegradability (low), and aquatic toxicity (LC50 = 12 mg/L for Daphnia magna).

- Validation: Compare predictions with experimental ecotoxicity data (e.g., OECD 201/202 guidelines) for structurally analogous chlorinated diamines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。